molecular formula C5H4CuO2S B8801062 Copper(I) thiophene-2-carboxylate

Copper(I) thiophene-2-carboxylate

Cat. No.: B8801062
M. Wt: 191.70 g/mol
InChI Key: NIPZPLSTRCTEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(I) thiophene-2-carboxylate can be synthesized by reacting thiophene-2-carboxylic acid with copper(I) oxide (Cu2O) in the presence of toluene. The mixture is heated under reflux conditions, and water is removed azeotropically . The reaction can be represented as follows:

C5H4O2S+Cu2O2C5H3CuO2S+H2O\text{C}_5\text{H}_4\text{O}_2\text{S} + \text{Cu}_2\text{O} \rightarrow 2\text{C}_5\text{H}_3\text{CuO}_2\text{S} + \text{H}_2\text{O} C5​H4​O2​S+Cu2​O→2C5​H3​CuO2​S+H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Copper(I) thiophene-2-carboxylate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Copper(I) thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

Copper(I) thiophene-2-carboxylate acts as a catalyst in various organic reactions. In the Ullmann reaction, it facilitates the coupling of aryl halides by forming a transient complex with the halide, which then undergoes reductive elimination to form the biaryl product . The molecular targets and pathways involved include the activation of aryl halides and the stabilization of intermediate species during the reaction.

Comparison with Similar Compounds

Similar Compounds

    Copper(I) Bromide: Another copper(I) compound used in organic synthesis.

    Copper(I) Iodide: Similar in function but with different reactivity and solubility properties.

    Copper(I) Acetate: Used in similar coupling reactions but with different ligand environments.

Uniqueness

Copper(I) thiophene-2-carboxylate is unique due to its specific ligand environment provided by the thiophene-2-carboxylate group, which offers distinct reactivity and selectivity in organic reactions compared to other copper(I) compounds .

Properties

Molecular Formula

C5H4CuO2S

Molecular Weight

191.70 g/mol

IUPAC Name

copper;thiophene-2-carboxylic acid

InChI

InChI=1S/C5H4O2S.Cu/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);

InChI Key

NIPZPLSTRCTEND-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)O.[Cu]

Origin of Product

United States

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